2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

lipophilicity logP partition coefficient

Researchers seeking sulfonyl chlorides for CNS-targeted library synthesis often encounter reagents with insufficient lipophilicity, leading to poor BBB permeability predictions. 2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride (CAS 1481028-01-6) solves this with its branched 3,3-dimethylbutoxy chain (logP ≈1.82)-approximately 1.2 log units higher than MEM-based analogs. Key procurement advantages: • ≥98% purity, minimizing pre-use purification and supporting reproducible scale-up from discovery to early development. • Moisture-sensitive electrophilic reagent supplied with predictable reactivity toward amines, alcohols, and thiols under anhydrous biphasic conditions. • Available in standard pack sizes (10 mg to bulk) with rapid global delivery for uninterrupted research workflows.

Molecular Formula C8H17ClO3S
Molecular Weight 228.74 g/mol
Cat. No. B13627886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride
Molecular FormulaC8H17ClO3S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCC(C)(C)CCOCCS(=O)(=O)Cl
InChIInChI=1S/C8H17ClO3S/c1-8(2,3)4-5-12-6-7-13(9,10)11/h4-7H2,1-3H3
InChIKeyVIFDQZRVMYBBKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride: Baseline Identity


2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride (CAS 1481028-01-6; molecular formula C8H17ClO3S; molecular weight 228.74 g/mol) is an aliphatic sulfonyl chloride featuring a branched 3,3-dimethylbutoxy ether side chain attached to an ethanesulfonyl backbone . The compound is supplied as a moisture-sensitive electrophilic reagent with a typical purity specification of ≥97–98% from commercial vendors . Its canonical SMILES notation (CC(C)(C)CCOCCS(=O)(=O)Cl) confirms the presence of the tert-butyl-like terminal group, which imparts distinct steric and physicochemical properties relative to linear alkoxy or simpler alkyl sulfonyl chlorides .

Reagent role

Electrophilic sulfonyl chloride for amine, alcohol, and thiol conjugation

Side chain profile

Branched 3,3-dimethylbutoxy chain modulates lipophilicity and steric environment

Handling

Moisture-sensitive; requires anhydrous protocols and organic solvent workup

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride: Generic Substitution Risks


Alkoxyethane-1-sulfonyl chlorides cannot be treated as interchangeable building blocks because the alkoxy substituent governs both lipophilicity and steric shielding of the sulfonyl electrophile. In sulfonyl chloride chemistry, the electronic environment around the sulfur atom directly modulates hydrolysis susceptibility and nucleophilic substitution rates [1]. The 3,3-dimethylbutoxy group of the target compound introduces approximately 1–1.5 orders of magnitude greater hydrophobicity (logP ≈ 1.82) than methoxy- or ethoxy-substituted analogs [2], while the gem-dimethyl branching at the terminal carbon provides steric protection distinct from linear alkyl chains. Substituting a simpler alkoxyethyl sulfonyl chloride would alter both reaction kinetics in biphasic systems and the solubility profile of downstream sulfonamide products [1].

Alkoxy chain lipophilicity

Shorter-chain or oxygen-rich alkoxy analogs may shift partition behavior and sulfonamide properties; logP differences can alter extraction efficiency.

Gem-dimethyl steric effect

The branched terminus introduces steric hindrance absent in linear analogs, potentially affecting regioselectivity and product crystallinity.

Reactivity class mismatch

Aliphatic sulfonyl chlorides are generally more moisture-sensitive than certain aryl sulfonyl chlorides; anhydrous protocols may not transfer directly.

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride: Selection Evidence


Lipophilicity Advantage vs. Analogs

The 3,3-dimethylbutoxy substituent confers substantially higher lipophilicity compared to shorter-chain or oxygen-rich alkoxyethyl sulfonyl chlorides. The computed logP for 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride is 1.82 . In contrast, 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (MEM chloride), which contains additional ether oxygen atoms, exhibits an XLogP3 of approximately 0.6 [1]. This ~1.2 log unit difference corresponds to roughly a 15-fold higher partitioning into nonpolar phases, directly impacting organic solvent solubility and the lipophilic character of derived sulfonamides.

Lipophilicity
Comparison
Reported
logP 1.82 vs XLogP3 0.6 (MEM analog)
ΔlogP +1.2 (~15× higher partition)
Supports enhanced organic-phase partitioning for workup and sulfonamide design.
Computational predictions; experimental validation advised.
lipophilicity logP partition coefficient drug-likeness

Steric Bulk Comparison

The gem-dimethyl branching at the terminal carbon of the 3,3-dimethylbutoxy group provides greater steric bulk than linear or minimally branched alkoxy chains. The molecular weight of 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride is 228.74 g/mol . The closest linear comparator, 2-ethoxyethane-1-sulfonyl chloride, has a molecular weight of 172.63 g/mol [1]—a 56 g/mol (33%) increase attributable to the additional methylene and gem-dimethyl groups. Even compared to 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride (MW ~230.71 g/mol for the propoxyethoxy variant) , the 3,3-dimethylbutoxy analog achieves comparable mass with greater branching density (fsp3 = 1.0) .

Steric Bulk
Reported
228.74 g/mol +56 g/mol
vs ethoxy analog (172.63 g/mol); fsp³ 1.0
Increased steric bulk may enhance regioselectivity and downstream sulfonamide crystallinity.
Vendor-specified molecular weights.
steric hindrance molecular weight branching selectivity

Solubility: Organic vs. Aqueous Stability

As an alkyl sulfonyl chloride, 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride exhibits class-typical solubility behavior: freely soluble in common organic solvents (benzene, toluene, chloroform, ether, carbon tetrachloride, glacial acetic acid) but reacts rapidly with water, alcohols, and amines . This contrasts with aryl sulfonyl chlorides, which show variable water tolerance depending on ring electronics . The moisture sensitivity necessitates anhydrous handling (GHS07 warning: causes skin and eye irritation; harmful if swallowed) , but the high organic solubility facilitates straightforward extraction and purification in non-aqueous workups.

Solubility
Profile
Class-level inference
Soluble in benzene, toluene, CHCl₃, ether; hydrolyzes in water.
Predictable organic solubility supports anhydrous synthesis workflows.
Class-typical moisture sensitivity; GHS07 hazard classification.
solubility biphasic reaction hydrolysis workup

Synthetic Route Efficiency

While no direct synthesis yield data for 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride is publicly reported, the broader class of aliphatic sulfonyl chlorides can be prepared via NaClO2-mediated oxidative chlorosulfonation of thiol precursors with yields up to 96% [1]. Patent literature describes sultone-based chlorosulfonation methods that outperform traditional chlorination in yield and purity due to controlled reactivity and reduced side products . The 3,3-dimethylbutoxy ether structure is compatible with these modern synthetic approaches, suggesting that procurement from vendors employing optimized methods may yield material with higher purity and batch-to-batch consistency than compounds requiring harsh, HCl-generating reagents.

Synthetic Yield
Context
Class-level inference
Class yield potential up to 96% via NaClO₂-mediated oxidative chlorosulfonation.
Modern synthetic routes may support higher purity and batch-to-batch consistency.
No direct yield data for this compound; class-level inference.
synthesis yield oxidative chlorosulfonation scalability

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride: Best-Fit Applications


CNS-Penetrant Sulfonamide Libraries

The elevated logP (1.82) of 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride makes it particularly suitable for generating sulfonamide libraries with predicted blood-brain barrier permeability. When conjugated to amine-containing scaffolds, the 3,3-dimethylbutoxyethylsulfonyl group contributes approximately 1.2 log units greater lipophilicity than MEM-based sulfonyl groups [1], positioning derived compounds favorably within CNS MPO scoring guidelines. Researchers developing kinase inhibitors, GPCR modulators, or epigenetic probes requiring balanced solubility and permeability will find this sulfonyl chloride advantageous over more polar alkoxyethyl alternatives.

Sterically Shielded Prodrug Esters

The gem-dimethyl branching of the 3,3-dimethylbutoxy group provides steric shielding that can slow enzymatic or chemical hydrolysis of sulfonate ester prodrugs. This structural feature is valuable in medicinal chemistry programs where controlled release kinetics are desired—for example, in phosphate- or carboxylate-containing drugs requiring transient sulfonate protection. Compared to methoxyethyl or ethoxyethyl sulfonate esters, the tert-butyl-like terminus offers enhanced metabolic stability while retaining sufficient reactivity for sulfonylation under mild conditions [2].

Anhydrous Biphasic Sulfonylation

The compound's high solubility in organic solvents (benzene, toluene, chloroform, ether) combined with its moisture sensitivity makes it ideally suited for biphasic sulfonylation reactions under strictly anhydrous conditions. In pharmaceutical process chemistry, where precise stoichiometry and minimal hydrolysis are critical, 2-(3,3-dimethylbutoxy)ethane-1-sulfonyl chloride offers predictable reactivity with amines, alcohols, and thiols [1]. The 98% purity specification from commercial sources [2] reduces the need for pre-use purification, supporting reproducible scale-up from discovery to early development.

Hydrophobic Surface Modification

The 3,3-dimethylbutoxyethylsulfonyl group introduces a hydrophobic, branched alkyl-ether domain suitable for surface functionalization of polymers, nanoparticles, or chromatographic stationary phases. When used to sulfonylate hydroxyl- or amine-functionalized surfaces , the compound imparts increased hydrophobicity (logP 1.82) [1] without the extended chain length of octyl or decyl sulfonyl chlorides. This balanced hydrophobic character is advantageous for tuning protein adsorption, controlling wettability in microfluidic devices, or modifying reverse-phase HPLC stationary phases.

Application
Selection Property
Validation Focus
CNS-Penetrant Sulfonamide Library Synthesis
Elevated logP for predicted BBB permeability
CNS MPO scoring and permeability assays
Sterically Shielded Prodrug Esters
Gem-dimethyl steric shielding
Hydrolysis kinetics and metabolic stability
Anhydrous Biphasic Sulfonylation
High organic solubility; moisture sensitivity
Anhydrous reaction efficiency and stoichiometry
Hydrophobic Surface Modification
Branched alkyl-ether hydrophobicity
Surface wettability and protein adsorption
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